2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(5,7-dimethyl-1-oxo-2-thiazolo[3,2-a]benzimidazolylidene)methyl]-2-furanyl]benzoic acid is a member of benzimidazoles.
Scientific Research Applications
Antinociceptive and Anti-Inflammatory Properties : A study by Selvam et al. (2012) reported the synthesis of thiazolopyrimidine derivatives, similar to the compound , and evaluated their antinociceptive and anti-inflammatory activities. These compounds were shown to exhibit significant activity in these areas (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antibiofilm Activity : Pan et al. (2011) synthesized novel thiazolidiones, closely related to the compound , which demonstrated potent inhibitory effects on Staphylococcus epidermidis biofilm growth, along with significant antibacterial properties (Pan, Huang, Zheng, Chen, Han, Qu, Zhu, & Wei, 2011).
Antimicrobial Activity : Sodha et al. (2003) conducted a study on the synthesis of thiazolidinones and evaluated their antimicrobial activities. These compounds, which include structures similar to the compound , showed notable antibacterial and antifungal properties (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).
Anticancer Properties : Another study by Selvam et al. (2012) focused on the synthesis and structure-activity relationship of thiazolopyrimidine derivatives as anticancer agents. These compounds demonstrated significant anticancer activity against human histocytic lymphoma cell line (Selvam, Karthick, Palanirajan, & Ali, 2012).
Nematicidal and Antimicrobial Activity : A study by Reddy et al. (2010) synthesized novel thiadiazolyl derivatives and evaluated their nematicidal and antimicrobial activities. These compounds exhibited potent activity against nematodes and bacteria (Reddy, Rao, Yakub, & Nagaraj, 2010).
Properties
Molecular Formula |
C23H16N2O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H16N2O4S/c1-12-9-13(2)20-17(10-12)25-21(26)19(30-23(25)24-20)11-14-7-8-18(29-14)15-5-3-4-6-16(15)22(27)28/h3-11H,1-2H3,(H,27,28)/b19-11- |
InChI Key |
JFRYLPFKWKOMBZ-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5C(=O)O)/SC3=N2)C |
SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5C(=O)O)SC3=N2)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5C(=O)O)SC3=N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.